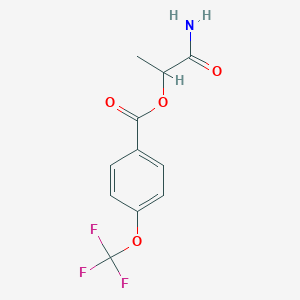
Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone, also known as AZM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone involves the inhibition of the NF-κB pathway, which is responsible for the regulation of various genes involved in inflammation, cell survival, and proliferation. Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone binds to the IKKβ kinase subunit, preventing the activation of NF-κB and subsequently reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone has significant biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been found to have a protective effect on the liver, kidney, and heart, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone in lab experiments is its ability to selectively target the NF-κB pathway, making it a valuable tool for studying the role of this pathway in various diseases. However, Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone research, including the development of novel Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone derivatives with improved pharmacological properties, the investigation of its potential applications in the treatment of viral infections, and the exploration of its use in combination with other drugs for synergistic effects. Additionally, further studies are needed to determine the optimal dosage and administration route for Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone and to evaluate its long-term safety and efficacy in clinical trials.
Conclusion
In conclusion, Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone is a promising chemical compound with potential applications in various scientific research fields. Its selective inhibition of the NF-κB pathway makes it a valuable tool for studying the role of this pathway in various diseases, and its anti-inflammatory, anti-cancer, and anti-viral properties make it a potential therapeutic agent for various diseases. However, further studies are needed to determine its optimal dosage and administration route and to evaluate its long-term safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone involves the reaction of 4-morpholin-4-yl-3-nitrobenzaldehyde with 6-aminocaproic acid in the presence of acetic anhydride and triethylamine. The resulting product is then treated with 1,1'-carbonyldiimidazole and azepane to yield Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone. This synthesis method has been optimized to produce high yields of pure Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone.
properties
IUPAC Name |
azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-17(19-7-3-1-2-4-8-19)14-5-6-15(16(13-14)20(22)23)18-9-11-24-12-10-18/h5-6,13H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYDZFFJYXJXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7680692.png)
![5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole](/img/structure/B7680699.png)
![[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B7680706.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3-(1,3-benzothiazol-2-yl)propanamide](/img/structure/B7680720.png)
![N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B7680722.png)
![2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline](/img/structure/B7680736.png)
![2-[[(4-Ethylphenyl)-(3-fluorophenyl)methyl]amino]-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]ethanone](/img/structure/B7680742.png)
![1-[2-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B7680745.png)
![N-[5-[(4-methoxyphenyl)sulfamoyl]-2-methylphenyl]-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7680749.png)
![1-(2-methylpropyl)-3-[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B7680757.png)

![N-[1-(4-imidazol-1-ylphenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide](/img/structure/B7680780.png)
![1-benzyl-N-(1,3-thiazol-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7680793.png)
![4-Chloro-5-[2-(2-methyl-1,3-thiazol-4-yl)ethylamino]-2-phenylpyridazin-3-one](/img/structure/B7680801.png)